
benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (5-bromothiazol-2-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a 5-bromothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-bromothiazol-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-bromothiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for Benzyl (5-bromothiazol-2-yl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (5-bromothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an aminothiazole derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Benzyl (5-bromothiazol-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound can be used to study enzyme inhibition, particularly in the context of acetylcholinesterase and butyrylcholinesterase inhibition.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Benzyl (5-bromothiazol-2-yl)carbamate largely depends on its application. In the context of enzyme inhibition, the compound interacts with the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalysis. The bromothiazole moiety is crucial for binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the bromothiazole ring, making it less specific in certain biological applications.
5-Bromothiazol-2-yl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Uniqueness
Benzyl (5-bromothiazol-2-yl)carbamate is unique due to the presence of both the benzyl and bromothiazole groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Propriétés
Numéro CAS |
175592-55-9 |
|---|---|
Formule moléculaire |
C11H9BrN2O2S |
Poids moléculaire |
313.17 g/mol |
Nom IUPAC |
benzyl N-(5-bromo-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-6-13-10(17-9)14-11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
Clé InChI |
VJJFGLKSYIFRGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(S2)Br |
Synonymes |
Carbamic acid, (5-bromo-2-thiazolyl)-, phenylmethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


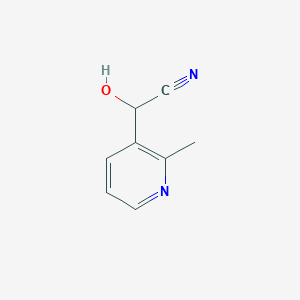

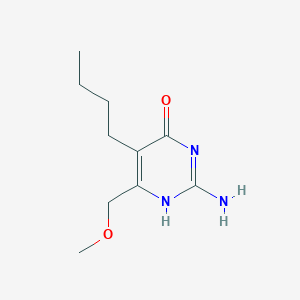




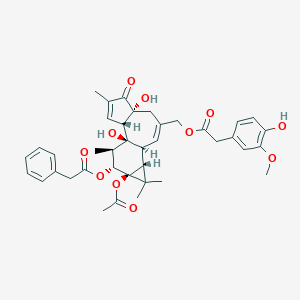
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
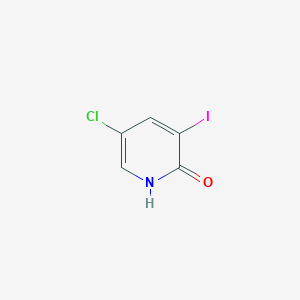
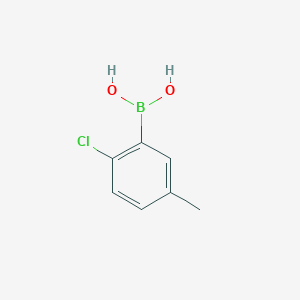
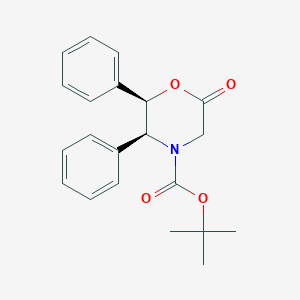

![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
